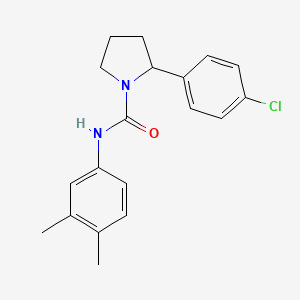
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies, and its mechanism of action makes it a potential candidate for the treatment of various types of cancer.
作用機序
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide inhibits the activity of STAT3 by binding to a specific site on the protein, preventing it from carrying out its normal function. This leads to a decrease in the expression of genes that are involved in cancer cell growth and survival, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death), and inhibit the formation of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
One of the main advantages of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide is its specificity for STAT3, which makes it a potentially valuable tool for studying the role of this protein in cancer development and progression. However, like many small molecule inhibitors, this compound has limitations in terms of its pharmacokinetic properties, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide. One area of interest is in combination therapy, where this compound could be used in combination with other drugs to enhance its efficacy. Another potential direction is in the development of more potent and selective inhibitors of STAT3, which could lead to the development of more effective cancer therapies. Additionally, further studies are needed to better understand the pharmacokinetic properties of this compound and to optimize its dosing and administration in vivo.
合成法
The synthesis of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-chloro-2-nitroaniline, which is then reacted with 3,4-dimethylbenzaldehyde to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to yield the desired product, this compound.
科学的研究の応用
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of various cancer cell lines. It has been shown to inhibit the activity of a protein called STAT3, which is known to play a key role in the development and progression of many types of cancer.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-5-10-17(12-14(13)2)21-19(23)22-11-3-4-18(22)15-6-8-16(20)9-7-15/h5-10,12,18H,3-4,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFPRYHUMIRDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B6140807.png)
![N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6140824.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6140827.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6140837.png)
![methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate](/img/structure/B6140844.png)
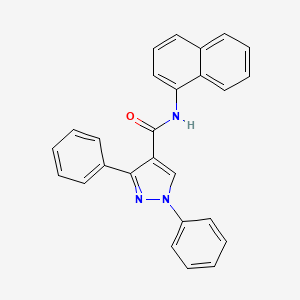
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6140854.png)
![6-fluoro-3-[2-(4-hydroxypiperidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6140862.png)
![N-[3-(methylthio)benzyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6140870.png)
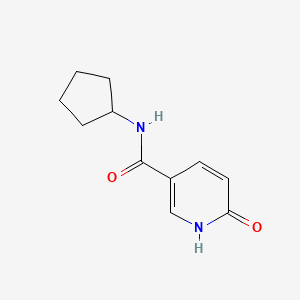
![N-[4-(benzoylamino)phenyl]-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B6140881.png)
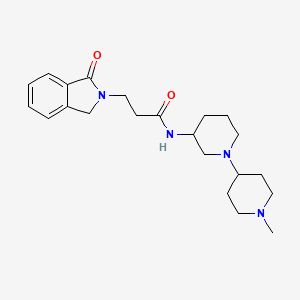
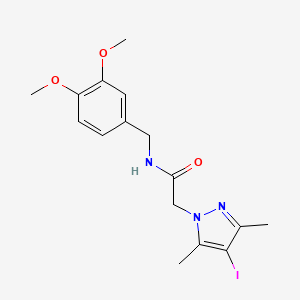
![7-(3,4-difluorobenzyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6140898.png)